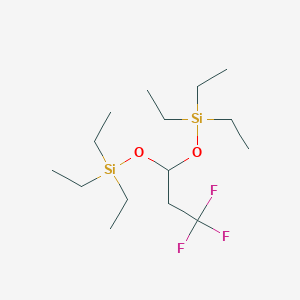
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane
Vue d'ensemble
Description
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a chemical compound with the molecular formula C10H21F3O2Si. It is characterized by its unique structure, which includes a silicon atom bonded to three ethyl groups and a trifluoroethoxy group attached to an ethoxy group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane typically involves the reaction of triethylsilane with ethoxy-2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure makes it a potential candidate for biological studies, such as probing enzyme mechanisms.
Medicine: The compound may be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: It can be utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane can be compared with other similar compounds, such as:
Bis(2,2,2-trifluoroethoxy)methane: This compound has a similar trifluoroethoxy group but differs in its silicon and ethyl group arrangement.
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane: Another related compound with a different structural framework.
Uniqueness: The uniqueness of this compound lies in its combination of trifluoroethoxy and ethoxy groups attached to a silicon atom, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
(1-ethoxy-2,2,2-trifluoroethoxy)-triethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F3O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKGOYTCNUYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


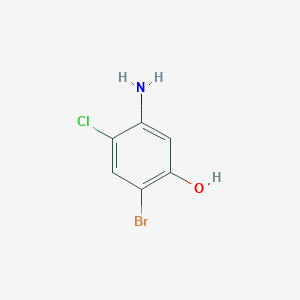
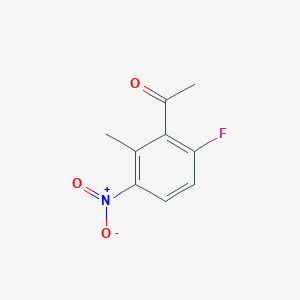
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)

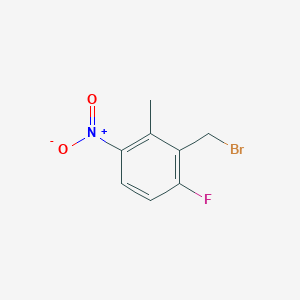
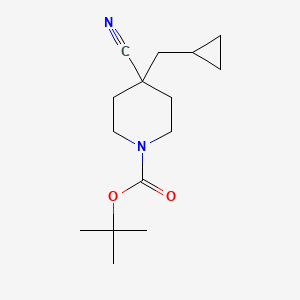
![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
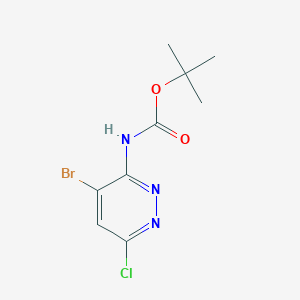
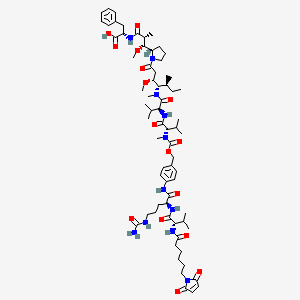
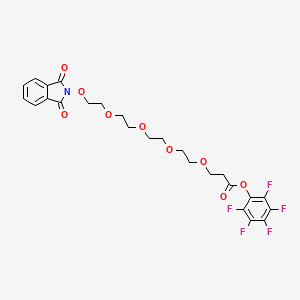
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
![6-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8064982.png)

